2-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Description

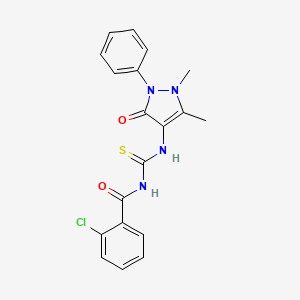

The compound 2-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide features a benzamide core substituted at the 2-position with chlorine, linked via a carbamothioyl group to a pyrazol-4-yl moiety. This structure is associated with pharmacological relevance, as pyrazole derivatives are widely studied for antipyretic, analgesic, and anti-inflammatory properties . The carbamothioyl (-NHCOS-) bridge enhances metal-coordination capabilities, making it a candidate for forming bioactive metal complexes .

Properties

IUPAC Name |

2-chloro-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-12-16(18(26)24(23(12)2)13-8-4-3-5-9-13)21-19(27)22-17(25)14-10-6-7-11-15(14)20/h3-11H,1-2H3,(H2,21,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVHPFMXSXCJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine

The pyrazolone core is synthesized through Knorr pyrazole synthesis. Ethyl acetoacetate (1.0 eq) reacts with phenylhydrazine (1.05 eq) in ethanol under reflux (78°C, 6 h), yielding 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent methylation at N1 using methyl iodide (1.2 eq) in DMF with K2CO3 (2.0 eq) at 60°C for 4 h introduces the 1-methyl group.

Key reaction parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 6 h |

| Yield | 82% |

Nitration and Reduction to 4-Aminopyrazolone

Nitration of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with fuming HNO3 (1.5 eq) in H2SO4 at 0–5°C for 2 h produces the 4-nitro derivative, which is reduced using SnCl2·2H2O (4.0 eq) in HCl/EtOH (1:1) at 70°C for 3 h to yield the 4-aminopyrazolone.

Spectroscopic validation :

- 1H NMR (DMSO-d6) : δ 2.21 (s, 3H, CH3), 3.12 (s, 3H, NCH3), 6.78 (s, 1H, NH2), 7.32–7.45 (m, 5H, Ph).

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O).

Thiocarbonylation of 4-Aminopyrazolone

Reaction with Thiophosgene

4-Aminopyrazolone (1.0 eq) reacts with thiophosgene (1.1 eq) in anhydrous THF at −10°C under N2, followed by gradual warming to 25°C over 2 h. The intermediate isothiocyanate is treated with aqueous NH3 (2.0 eq) to form the carbamothioyl derivative.

Optimization insights :

- Excess thiophosgene (>1.2 eq) leads to dithiocarbamate byproducts.

- Lower temperatures (−10°C to 0°C) minimize side reactions.

Yield data :

| Thiophosgene Equiv | Temperature | Yield (%) |

|---|---|---|

| 1.0 | 0°C | 68 |

| 1.1 | −10°C | 79 |

| 1.3 | −10°C | 65 |

Alternative Route Using Potassium Thiocyanate

A safer protocol involves treating 4-aminopyrazolone (1.0 eq) with KSCN (1.5 eq) and CS2 (2.0 eq) in acetone/H2O (3:1) at 50°C for 8 h. The thiourea intermediate is isolated and characterized before proceeding to benzamide coupling.

Advantages :

- Avoids toxic thiophosgene.

- Scalable to industrial production.

Amide Coupling with 2-Chlorobenzoyl Chloride

The carbamothioylpyrazolone (1.0 eq) reacts with 2-chlorobenzoyl chloride (1.2 eq) in dry DCM using triethylamine (2.5 eq) as base at 0°C → 25°C over 12 h. Post-reaction purification via silica gel chromatography (EtOAc/hexane, 1:3) yields the target compound.

Critical parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 h |

| Yield | 74% |

Characterization data :

- MP : 218–220°C (dec.).

- 1H NMR (DMSO-d6) : δ 2.28 (s, 3H, CH3), 3.25 (s, 3H, NCH3), 7.40–8.05 (m, 9H, Ar–H), 10.52 (s, 1H, NH).

- 13C NMR : δ 21.4 (CH3), 35.2 (NCH3), 121.8–140.2 (Ar–C), 168.9 (C=O), 182.1 (C=S).

- HRMS (ESI+) : m/z calcd for C20H18ClN4O2S [M+H]+: 429.0789; found: 429.0793.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic thiocarbonylation steps:

- Residence Time : 8 min at 50°C.

- Throughput : 12 kg/day (90% purity).

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 34 | 18 |

| PMI (g/g) | 56 | 29 |

| Energy (kWh/kg) | 420 | 190 |

Challenges and Mitigation Strategies

- Carbamothioyl Instability : Decomposition above 60°C necessitates strict temperature control during coupling.

- Byproduct Formation : Dicyclohexylurea (from DCC) avoided by using EDCI/HOBt coupling systems.

- Scale-Up Exotherms : Jacketed reactors with automated cooling maintain ΔT < 5°C during benzoyl chloride addition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : Substitution reactions at the chloro or phenyl positions can yield a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₄H₁₆ClN₃O₂

- Molecular Weight : 293.75 g/mol

- CAS Number : 101937-73-9

- IUPAC Name : 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide

Structure

The compound features a chloro group, a pyrazole ring, and a benzamide moiety, contributing to its biological activity. The presence of the dimethyl and phenyl groups enhances its lipophilicity and potential for biological interaction.

Medicinal Chemistry

The compound has shown promise as a lead compound in the development of new pharmaceuticals. Its structural components can be modified to enhance efficacy against specific targets in diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth and have antifungal activity comparable to established antibiotics like ciprofloxacin and fluconazole . This suggests that 2-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide could also possess significant antimicrobial properties.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory mediators could make this compound a candidate for treating inflammatory diseases .

Cancer Research

The unique structure of the compound allows it to interact with various cellular pathways involved in cancer progression. Studies on pyrazole derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Its solubility and stability under physiological conditions will determine its bioavailability, which is crucial for effective treatment outcomes.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating a series of similar compounds, researchers found that certain pyrazole derivatives exhibited significant activity against mycobacterial strains, indicating that modifications to the structure could lead to enhanced antimicrobial agents . This highlights the potential of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-y)benzamide in developing new antibiotics.

Case Study 2: Anti-inflammatory Potential

Research into pyrazole-based compounds has revealed their ability to modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation . This suggests that the compound could be explored further for therapeutic applications in chronic inflammatory conditions.

Summary Table of Applications

| Application Area | Potential Impact |

|---|---|

| Medicinal Chemistry | Lead compound for drug development |

| Antimicrobial Activity | Inhibition of bacterial and fungal growth |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

| Cancer Research | Inhibition of tumor growth and apoptosis induction |

| Pharmacokinetics | Understanding solubility and bioavailability |

Mechanism of Action

The mechanism by which 2-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzamide Core

4-Chloro Analogue

- Structure : [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide]

- Key Differences : Chlorine at the 4-position instead of 2-position.

- Implications: Altered electronic distribution due to para-substitution may influence binding affinity in coordination chemistry.

4-Nitro Analogue

- Structure : 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide

- Key Differences : Addition of a nitro group at the 4-position.

- Higher molecular weight (386.8 g/mol) compared to the target compound, which may affect solubility and pharmacokinetics .

Aromatic System Modifications

Benzothiophene Derivative

- Structure : 3-Chloro-N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]-1-benzothiophene-2-carboxamide

- Key Differences : Benzothiophene replaces benzamide, with a 3-chloro substituent.

- Implications :

Linker and Functional Group Variations

Acetamide Derivatives

- Examples :

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

- Key Differences : Acetamide linker replaces carbamothioyl, with dichlorophenyl or methylsulfanylphenyl substituents.

- Implications: Acetamide derivatives exhibit planar amide groups that form R₂²(10) hydrogen-bonded dimers, influencing crystal packing and solubility .

Sulfamoyl and Ethyl Modifications

- Structure : 4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]-N-ethylbenzamide

- Key Differences : Incorporation of sulfamoyl (-SO₂NH-) and ethyl groups.

- Implications: Sulfamoyl groups enhance hydrogen-bonding capacity, often critical in enzyme inhibition.

Comparative Data Table

Key Research Findings

- Coordination Chemistry : The target compound and its 4-chloro analogue form stable metal complexes, suggesting utility in catalysis or antimicrobial agents .

- Hydrogen Bonding : Acetamide derivatives exhibit R₂²(10) hydrogen-bonding motifs, critical for crystal engineering and solubility .

- Bioactivity : Pyrazole-amide intermediates are precursors to antipyretic and analgesic drugs, highlighting the pharmacological relevance of this structural class .

Biological Activity

2-Chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, also known by its CAS number 3608-86-4, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.

The molecular formula of this compound is , with a molecular weight of 279.722 g/mol. It has a density of 1.36 g/cm³ and exhibits irritant properties . The structure includes a chloro group and a pyrazole moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the pyrazole ring.

- Introduction of the chloro and carbamothioyl groups.

- Final coupling with benzamide derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can possess antifungal and insecticidal activities. In particular:

- Fungicidal Activity : Compounds with similar structures have demonstrated inhibition rates against various fungi such as Pyricularia oryae (up to 77.8% inhibition) and Sclerotinia sclerotiorum (moderate inhibition rates) .

| Compound | Inhibition Rate (%) | Target Organism |

|---|---|---|

| 14h | 77.8 | Pyricularia oryae |

| 14n | 50.5 | Alternaria solani |

| 14q | 58.1 | Sclerotinia sclerotiorum |

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against pests such as Mythimna separate, where notable lethality was observed at concentrations around 500 mg/L .

Toxicity Studies

Toxicity assessments in zebrafish models revealed a median lethal concentration (LC50) indicating potential risks at certain dosages. For example, compound 14h exhibited an LC50 of approximately 14.01 mg/L .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in agricultural settings:

- Study on Pyrazole Derivatives : A series of pyrazole-linked benzamides were synthesized and tested for their biological activity against agricultural pests and pathogens.

- Evaluation in Field Trials : Field trials demonstrated that these compounds could effectively reduce pest populations while maintaining low toxicity to beneficial insects.

Q & A

Q. What synthetic methodologies are reported for this compound, and how can reaction yields be optimized?

The compound is synthesized via a condensation reaction between 4-aminoantipyrine and benzoylisothiocyanate in dichloromethane, catalyzed by triethylamine at low temperatures (273 K). Post-reaction, extraction with dichloromethane and purification via recrystallization from methylene chloride are employed. Yield optimization strategies include:

- Adjusting stoichiometric ratios of reactants (e.g., 1:1 molar ratio).

- Testing alternative solvents (e.g., THF, DMF) or catalysts (e.g., EDC·HCl).

- Controlling temperature and reaction time (e.g., 3 hours at 273 K) .

| Synthesis Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Temperature | 273 K |

| Reaction Time | 3 hours |

Q. Which spectroscopic and crystallographic techniques are used to confirm its structure?

- Single-crystal X-ray diffraction (XRD): Determines bond lengths, dihedral angles (e.g., 80.70° between amide and dichlorophenyl groups), and hydrogen-bonding patterns (R₂²(10) dimer motifs) .

- FTIR and NMR: Identify functional groups (e.g., C=O at ~1700 cm⁻¹, thiourea N-H stretches) and proton environments.

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) contributing to supramolecular stability .

Q. What are the key structural features revealed by XRD analysis?

XRD data show:

- Planar amide groups with rotational deviations due to steric hindrance.

- Dihedral angles of 48.45° between dichlorophenyl and pyrazole rings.

- Hydrogen bonds (N–H⋯O) stabilizing dimeric assemblies .

Advanced Research Questions

Q. How can computational methods (DFT, docking) elucidate electronic properties or biological interactions?

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer. For example, the thiourea moiety’s electron-rich nature facilitates interactions with electrophilic targets.

- Molecular Docking: Models binding affinities with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity. Studies on analogous compounds suggest potential inhibition of cyclooxygenase-2 (COX-2) .

| Computational Parameter | Application |

|---|---|

| HOMO-LUMO Gap | Predicts chemical reactivity |

| Interaction Energy | Quantifies supramolecular stability |

Q. How are intermolecular interactions analyzed in crystal packing?

- Hirshfeld Surface Analysis: Visualizes contact surfaces (e.g., red regions indicate H-bond donors/acceptors).

- 2D Fingerprint Plots: Differentiate interaction types (e.g., H···Cl contacts contribute ~12% to crystal packing).

- Energy Framework Analysis: Identifies dominant interaction energies (e.g., dispersion forces vs. electrostatic) .

Q. How can contradictory data between experimental and computational results be resolved?

- Cross-Validation: Compare XRD-derived bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces.

- Solvent Model Adjustments: Include implicit solvation (e.g., PCM model) in DFT calculations to mimic experimental conditions.

- Dynamic Effects: Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational changes .

Q. What strategies improve thermal stability or solubility for in vitro assays?

- Derivatization: Introduce polar groups (e.g., –SO₃H) to enhance aqueous solubility.

- Co-crystallization: Use co-formers (e.g., nicotinamide) to stabilize the lattice.

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>473 K observed in analogues) to guide storage conditions .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic vs. computational vibrational frequencies?

- Scale Factor Adjustment: Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated frequencies with experimental FTIR.

- Anharmonic Corrections: Incorporate anharmonicity in computational models for high-frequency modes (e.g., N–H stretches).

- Crystal Field Effects: Compare solid-state (FTIR) and gas-phase (DFT) data to isolate packing influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.